2-(4-Methylidenepiperidin-1-yl)pyridine-3-carbaldehyde

Medicinal Chemistry Synthetic Organic Chemistry Building Block Selection

2-(4-Methylidenepiperidin-1-yl)pyridine-3-carbaldehyde (CAS 1865374-53-3) is a heterocyclic building block comprising a 3‑formylpyridine core substituted at the 2‑position with a 4‑methylidenepiperidine ring. Its molecular formula is C₁₂H₁₄N₂O, molecular weight 202.25 g·mol⁻¹, and it is supplied at a minimum purity of 95%.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
Cat. No. B13198098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylidenepiperidin-1-yl)pyridine-3-carbaldehyde
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESC=C1CCN(CC1)C2=C(C=CC=N2)C=O
InChIInChI=1S/C12H14N2O/c1-10-4-7-14(8-5-10)12-11(9-15)3-2-6-13-12/h2-3,6,9H,1,4-5,7-8H2
InChIKeyBSKUIXCGOBUELH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methylidenepiperidin-1-yl)pyridine-3-carbaldehyde: Key Physicochemical & Structural Identifiers for Informed Procurement


2-(4-Methylidenepiperidin-1-yl)pyridine-3-carbaldehyde (CAS 1865374-53-3) is a heterocyclic building block comprising a 3‑formylpyridine core substituted at the 2‑position with a 4‑methylidenepiperidine ring. Its molecular formula is C₁₂H₁₄N₂O, molecular weight 202.25 g·mol⁻¹, and it is supplied at a minimum purity of 95%. [REFS‑1] The exocyclic methylidene group (C=CH₂) on the piperidine ring distinguishes it from common saturated piperidine analogs and provides a reactive handle for further functionalization. Predicted logP is 2.05 and TPSA is 33.2 Ų. [REFS‑1]

Why 2-(4-Methylidenepiperidin-1-yl)pyridine-3-carbaldehyde Cannot Be Swapped for Generic 4‑Substituted Piperidinyl Nicotinaldehydes


The 4‑methylidenepiperidine moiety introduces a reactive exocyclic double bond that is absent in the 4‑methylpiperidine and 4‑hydroxypiperidine analogs. This structural feature alters the electron density on the piperidine nitrogen, modifies molecular shape, and provides a handle for thiol‑ene, metathesis, or addition reactions that the saturated analogs cannot participate in. [REFS‑1] Consequently, substituting the target compound with a 4‑methyl‑ or 4‑hydroxy‑piperidine variant changes the molecular weight, unsaturation count, and reactivity profile, which can compromise synthetic route fidelity, alter pharmacokinetic properties of downstream products, and invalidate structure‑activity relationships in medicinal chemistry campaigns. [REFS‑2] Even the 6‑substituted regioisomer (CAS 1860675‑13‑3) cannot be interchanged without affecting the geometry and electronic environment of the pyridine ring, as the aldehyde group position influences both coordination chemistry and biological target engagement. [REFS‑3]

Quantitative Differentiation Evidence for 2-(4-Methylidenepiperidin-1-yl)pyridine-3-carbaldehyde Against Its Closest Analogs


Molecular Weight & Unsaturation Differential Versus 4-Methylpiperidine Analog

The target compound (C₁₂H₁₄N₂O, MW 202.25) contains one additional double bond compared to the fully saturated analog 2‑(4‑methylpiperidin‑1‑yl)nicotinaldehyde (C₁₂H₁₆N₂O, MW 204.27). [REFS‑1][REFS‑2] This results in a molecular weight reduction of 2.02 g·mol⁻¹ and introduces a reactive exocyclic methylidene group that can participate in addition reactions, cross‑coupling, or metathesis. The saturated analog lacks this functional handle, restricting its utility in synthetic sequences that require olefin chemistry. [REFS‑1]

Medicinal Chemistry Synthetic Organic Chemistry Building Block Selection

Regioisomeric Impact: 2‑ vs. 6‑Substituted Pyridine Carbaldehyde

The 2‑substituted regioisomer (target compound) places the piperidine ring ortho to the aldehyde, while the 6‑substituted isomer (CAS 1860675‑13‑3) places it para. Despite having identical logP (2.05) and TPSA (33.2 Ų), the two regioisomers exhibit distinct electronic environments: the ortho aldehyde can participate in intramolecular hydrogen bonding with the piperidine nitrogen, whereas the para aldehyde cannot. [REFS‑1][REFS‑2] This positional difference has been shown to affect biological activity in related nicotinaldehyde series, where ortho substitution enhances binding to certain kinase targets. [REFS‑3]

Medicinal Chemistry Coordination Chemistry Structure-Activity Relationship

Minimum Purity Benchmark and Batch‑to‑Batch Consistency

The target compound is specification‑tested to a minimum purity of 95% (HPLC), as confirmed by the manufacturer's certificate of analysis. [REFS‑1] The saturated analog 2‑(4‑methylpiperidin‑1‑yl)nicotinaldehyde is offered at NLT 98% purity, but its fully saturated ring lacks the reactive methylidene handle. [REFS‑2] Although the saturated analog boasts a slightly higher nominal purity, the target compound's 95% minimum is sufficient for most building‑block applications, and the absence of the methylidene group in the saturated analog precludes its use in many downstream transformations. The 6‑substituted regioisomer is also offered at 95% minimum, providing a consistent purity benchmark across the methylidenepiperidinyl nicotinaldehyde series. [REFS‑3]

Chemical Procurement Quality Control Synthetic Yield

Reactivity Profile: Methylidene Group in CRF1 Antagonist Scaffolds

In the CRF1 receptor antagonist series, the 4‑methylidenepiperidine subunit serves as a crucial hydrophobic unit (Up‑Area) that can be further elaborated via the exocyclic double bond. Literature data demonstrate that compounds bearing this moiety (e.g., 8a) exhibit measurable CRF1 binding affinity (Ki values in the low micromolar range), whereas closely related 4‑aryl‑1,2,3,6‑tetrahydropyridine analogs lacking the methylidene show distinct SAR trends. [REFS‑1] The target compound incorporates this validated pharmacophoric element alongside a reactive aldehyde handle, making it a preferred starting material for constructing novel CRF1 antagonist libraries. The saturated 4‑methylpiperidine analog cannot participate in the same olefin‑based late‑stage functionalization strategies. [REFS‑1]

Medicinal Chemistry GPCR Antagonists Synthetic Methodology

Optimal Procurement and Deployment Scenarios for 2-(4-Methylidenepiperidin-1-yl)pyridine-3-carbaldehyde


Synthesis of Corticotropin‑Releasing Factor 1 (CRF1) Receptor Antagonists

The 4‑methylidenepiperidine moiety is a key hydrophobic pharmacophore in non‑peptide CRF1 antagonists. [REFS‑1] The target compound provides both this validated Up‑Area motif and a 3‑formyl group that permits condensation with amines to generate imine‑linked or reduced amine derivatives. Researchers building libraries of CRF1 antagonist candidates should procure this compound rather than the saturated 4‑methylpiperidine analog, as only the methylidene version retains the olefin handle for late‑stage diversification and matches the SAR‑proven scaffold.

Synthetic Methodology Development Exploiting the Exocyclic Olefin

The methylidene group on the piperidine ring enables thiol‑ene click reactions, cross‑metathesis, and hydrofunctionalization sequences that are impossible with saturated piperidine analogs. [REFS‑1] Process chemists evaluating building blocks for diversity‑oriented synthesis should prioritize this compound when reaction pathways require an unactivated terminal alkene on the piperidine ring. The ortho‑aldehyde substituent additionally allows for orthogonal condensation chemistry, providing a dual‑handle intermediate for complexity generation.

Regiospecific Coordination Chemistry and Metal Complex Design

The 2‑(piperidin‑1‑yl)nicotinaldehyde architecture places the aldehyde ortho to the piperidine nitrogen, creating a chelating motif distinct from the 6‑substituted isomer. [REFS‑2] Inorganics and catalysis groups designing polydentate ligands should select this regioisomer explicitly when ortho‑disposed N,O‑coordination is required. The 6‑substituted isomer (CAS 1860675‑13‑3) yields a para‑disposed donor set and cannot replicate the ortho chelation geometry. [REFS‑2]

Medicinal Chemistry Hit‑to‑Lead Optimization with Pyridyl Piperidine Scaffolds

The pyridyl piperidine framework is a privileged scaffold in kinase and Wnt pathway inhibitor programs. [REFS‑3] The target compound's combination of a reactive aldehyde at the 2‑position and a methylidenepiperidine at the 2‑position of pyridine offers a distinctive substitution pattern that is underrepresented in commercial screening collections. Medicinal chemistry teams seeking to explore novel chemical space around the pyridyl piperidine core should acquire this compound as a starting point for generating focused libraries that probe both the methylidene‑derived hydrophobic pocket and the aldehyde‑derived hydrogen‑bonding interactions.

Quote Request

Request a Quote for 2-(4-Methylidenepiperidin-1-yl)pyridine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.